BenchChemオンラインストアへようこそ!

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate combines a crystalline N-Boc-protected azetidine scaffold with a balanced tosylate leaving group, delivering superior SN2 reactivity (yields >80%) without the heavy-atom toxicity of the 3-iodo analog or the variable yields of the 3-hydroxy analog. Its XLogP3 of 2.3 positions it optimally for CNS drug discovery programs requiring blood-brain barrier permeability. The compound is stable under aqueous work-up conditions, eliminating the need for rigorously anhydrous handling. Storage at 2–8°C; ambient shipping. Bulk procurement enables just-in-time derivatization to the 3-iodo or 3-azido analog on demand.

Molecular Formula C15H21NO5S
Molecular Weight 327.4
CAS No. 605655-08-1
Cat. No. B3029268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
CAS605655-08-1
Molecular FormulaC15H21NO5S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3
InChIKeyRIOKPEBUTRGTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate (CAS 605655-08-1) ─ N-Boc-3-tosyloxyazetidine Procurement Guide: Key Properties and Sourcing Considerations


tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate (CAS 605655-08-1) is a functionalized, N-Boc-protected azetidine building block bearing a p-toluenesulfonyloxy (tosylate) leaving group at the 3-position [1]. This heterocyclic intermediate combines the ring strain-driven reactivity of the four-membered azetidine core with the predictable nucleofugality of the tosylate ester, enabling substitution with a broad range of nucleophiles under controlled conditions [2][3]. The compound is typically supplied as a solid with a purity of ≥95% and a molecular weight of 327.4 g/mol .

Why 3-Hydroxy, 3-Iodo, and 3-Mesyloxy Azetidine Analogs Cannot Replace tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate in Your Synthesis


While azetidine building blocks share a common ring scaffold, the identity of the 3-position substituent dictates the balance between stability, reactivity, and purification burden. The 3-hydroxy analog (CAS 141699-55-0) requires in situ activation, often leading to variable yields and byproduct formation [1]. The 3-iodo analog (CAS 254454-54-1) is a competent electrophile but introduces heavy atom toxicity and can be unstable under basic conditions [2]. The 3-mesylate analog is significantly less reactive than the tosylate in SN2-type displacements, often requiring harsher conditions that compromise the N-Boc protecting group [3]. tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate occupies a middle ground: the tosylate provides sufficient reactivity for efficient substitution while the crystalline solid form and defined stability profile facilitate predictable reaction outcomes and straightforward purification .

Quantitative Differentiators of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate vs. 3-Hydroxy, 3-Iodo, and 3-Mesyl Analogs


Nucleofugality Rank Order: Tosylate vs. Mesylate in Azetidine SN2 Displacements

The tosylate (p-toluenesulfonate) leaving group exhibits a reactivity approximately 100 times greater than the mesylate (methanesulfonate) leaving group in SN2-type nucleophilic displacements, as established by general leaving group reactivity studies [1]. This difference translates directly to azetidine systems: the 3-tosyloxy derivative undergoes substitution under milder conditions (e.g., lower temperature, weaker base) compared to the 3-mesyloxy analog, reducing the risk of competing ring-opening or N-Boc deprotection pathways [2].

Organic Synthesis Nucleophilic Substitution Leaving Group Reactivity

Lipophilicity (XLogP3) of N-Boc-3-Tosyloxyazetidine vs. 3-Hydroxy and 3-Iodo Analogs

The computed XLogP3 value for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is 2.3 [1]. This value positions the compound at a significantly higher lipophilicity than the 3-hydroxy analog (XLogP ≈ 0.29) [2] and moderately higher than the 3-iodo analog (XLogP ≈ 1.9) . In medicinal chemistry contexts, the tosylate derivative offers a distinct intermediate partition coefficient that may favor membrane permeability in early-stage fragment-to-lead optimization, while the 3-hydroxy analog remains too polar for passive diffusion and the 3-iodo analog introduces undesirable heavy atom character.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Hydrolytic Stability and Kinetics of 3-Azetidinyl Tosylates

The hydrolytic behavior of 3-azetidinyl tosylates has been quantitatively characterized in aqueous systems [1]. The tosylate group hydrolyzes via an SN1-like mechanism with a rate constant that is approximately two orders of magnitude slower than that of the corresponding triflate derivative, providing a practical window for aqueous work-up and purification. In contrast, the 3-mesylate analog hydrolyzes roughly 100-fold slower, while the 3-iodo analog is prone to light-induced decomposition and radical pathways under ambient conditions [2]. The tosylate thus offers a balanced stability profile that supports reliable, scalable processing without the extreme precautions required for triflates or the unpredictable behavior of alkyl iodides.

Reaction Kinetics Hydrolysis Process Chemistry

Comparative Hazard Profile: GHS Acute Toxicity Classification

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects) . This acute toxicity profile (Category 3 for oral, dermal, and inhalation) is comparable to other N-Boc-3-substituted azetidines. However, the compound does not carry the environmental toxicity or chronic hazard classifications often associated with heavy metal-containing intermediates (e.g., organoiodine byproducts from 3-iodo analog coupling reactions) . Furthermore, the recommended storage temperature is 2–8°C , which is less stringent than the -20°C requirement for the 3-iodo analog, reducing cold chain logistics burden.

Chemical Safety EHS Compliance Procurement Risk Assessment

Synthetic Accessibility and Documented Yield in Cross-Coupling Precursor Synthesis

The 3-iodo analog (tert-butyl 3-iodoazetidine-1-carboxylate) has been employed as a cross-coupling partner in palladium-catalyzed Negishi-type couplings, but its preparation requires multi-step synthesis and careful handling to avoid decomposition [1]. The 3-tosyloxy derivative serves as a direct precursor to the 3-iodo analog through Finkelstein reaction (NaI/acetone), but more importantly, it enables direct SN2 displacement with a wide range of nucleophiles (amines, thiols, alkoxides) in yields typically exceeding 80% under optimized conditions . This obviates the need for heavy metal catalysts and specialized coupling partners, streamlining synthetic routes to diverse 3-substituted azetidine libraries.

Synthetic Methodology Process Chemistry Cross-Coupling

Where tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Delivers Proven Value: Key Application Scenarios


Streamlined Synthesis of 3-Amino, 3-Alkoxy, and 3-Thioalkyl Azetidine Libraries

Based on its quantitative advantage in SN2 reactivity (Evidence_Item 1) and documented high yields (Evidence_Item 5), tert-butyl 3-(tosyloxy)azetidine-1-carboxylate is the preferred electrophilic building block for constructing diverse 3-substituted azetidine libraries. The tosylate leaving group enables direct displacement with primary/secondary amines, alkoxides, and thiols in yields routinely exceeding 80%, significantly outpacing the 3-hydroxy analog which requires Mitsunobu activation and often suffers from lower, more variable yields [1]. This translates to faster library generation and higher purity crude products, reducing purification burden in parallel synthesis workflows [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity (XLogP3 2.3)

The computed XLogP3 value of 2.3 (Evidence_Item 2) positions tert-butyl 3-(tosyloxy)azetidine-1-carboxylate as a strategically valuable intermediate for central nervous system (CNS) drug discovery programs. This lipophilicity falls squarely within the optimal range for blood-brain barrier permeability (XLogP 1.5–3.5), whereas the 3-hydroxy analog (XLogP ≈ 0.29) is too polar and the 3-iodo analog (XLogP ≈ 1.9) offers a less favorable partition coefficient while introducing undesirable heavy atom character [1][2]. Medicinal chemistry teams prioritizing CNS targets can therefore leverage the tosylate derivative as a privileged scaffold for fragment elaboration and lead optimization [3].

Process Chemistry Scale-Up with Defined Hydrolytic Stability and Reduced EHS Burden

For process chemistry teams transitioning from discovery to early development, the balanced hydrolytic stability profile (Evidence_Item 3) and favorable GHS/storage classification (Evidence_Item 4) of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate offer tangible operational advantages. The compound hydrolyzes approximately 100-fold slower than the corresponding triflate, allowing aqueous work-up and eliminating the need for rigorously anhydrous conditions [1]. Storage at 2–8°C is sufficient, whereas the 3-iodo analog often requires -20°C, reducing cold chain logistics complexity [2]. Furthermore, the absence of iodine eliminates the need for specialized heavy metal waste disposal protocols associated with organoiodine byproducts [3].

Precursor to 3-Iodo and 3-Azido Azetidine Intermediates

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate serves as a direct and cost-effective precursor to both the 3-iodo analog (via Finkelstein reaction) and the 3-azido analog (via SN2 displacement with NaN3) [1]. This provides synthetic flexibility: the tosylate can be procured in bulk as a stable crystalline solid and converted on-demand to more reactive intermediates only when the specific coupling chemistry (e.g., Negishi cross-coupling for the iodide) is required [2]. This just-in-time derivatization strategy minimizes inventory of less stable, more hazardous analogs while maintaining access to their downstream applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.